molecular formula C12H18O13 B044643 Digalacturonate CAS No. 5894-59-7

Digalacturonate

Cat. No. B044643
CAS RN: 5894-59-7
M. Wt: 370.26 g/mol
InChI Key: IGSYEZFZPOZFNC-LKIWRGPLSA-N
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Description

Synthesis Analysis

The convergent chemical synthesis of digalactosyl diacylglycerols (DGDGs), compounds related to digalacturonate, has been efficiently accomplished, showcasing a method that includes α- and β-selective glycosylations with high yields as key steps (Inuki et al., 2017). Another approach to synthesis highlights the integration of nature's synthetic strategies and traditional synthetic methods for generating molecules with specific properties (Wu & Schultz, 2009).

Molecular Structure Analysis

A conformational study of digalacturonic acid and sodium digalacturonate in solution provided insights into their flexibility and solution behavior. This study utilized nuclear magnetic resonance data and molecular mechanics calculations, revealing a significant solvent effect on their conformations (Gouvion et al., 1994).

Chemical Reactions and Properties

Research on the coordination ability of digalactosamine and di- and trigalacturonic acids with Cu(II) demonstrated that oligomeric sugar ligands use amino or carboxylate functions as anchor sites, similar to monomeric units. This study, through potentiometric and spectroscopic analysis, provided valuable insights into metal binding by polysaccharides (Jeżowska‐Bojczuk et al., 1995).

Physical Properties Analysis

The physical properties of digalacturonate-related compounds have been extensively studied through various methods, including crystallography and spectroscopy, to understand their structural, thermal, and magnetic behaviors. For instance, the polymeric structure of oxalato-bridged complexes of tetravalent actinides highlights the complex interplay between molecular structure and physical properties (Andreev et al., 2011).

Chemical Properties Analysis

The interception of radicals by molecular oxygen and diazo compounds for the synthesis of oxalate esters underlines the chemical reactivity and potential applications of oxalate and related derivatives in synthetic chemistry. This method demonstrates a radical approach to ester synthesis, expanding the toolkit for chemical transformations (Ma et al., 2018).

properties

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSYEZFZPOZFNC-LKIWRGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974440
Record name 4-O-Hexopyranuronosylhexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Digalacturonic acid

CAS RN

5894-59-7
Record name 4-O-Hexopyranuronosylhexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digalacturonate
Reactant of Route 2
Digalacturonate
Reactant of Route 3
Digalacturonate
Reactant of Route 4
Digalacturonate
Reactant of Route 5
Digalacturonate
Reactant of Route 6
Digalacturonate

Citations

For This Compound
393
Citations
C Gouvion, K Mazeau, A Heyraud, FR Taravel… - Carbohydrate …, 1994 - Elsevier
The solution conformation of digalacturonic acid and its sodium salt have been analyzed using nuclear magnetic resonance data and molecular mechanics calculations. The flexibility …
Number of citations: 22 www.sciencedirect.com
S Matsuhashi, K Yokohiki, C Hatanaka - Agricultural and biological …, 1989 - jstage.jst.go.jp
… uct, galacturonate or unsaturated digalacturonate, in the reaction mixtures … galacturonate or unsaturated digalacturonate … 1moleof unsaturated digalacturonate is equivalent to 2 molesof …
Number of citations: 11 www.jstage.jst.go.jp
AK Chatterjee, KK Thurn, DJ Tyrell - Journal of bacteriology, 1985 - Am Soc Microbiol
… , unsaturated digalacturonate, or saturated digalacturonate. … present with saturated or unsaturated digalacturonate, while … enzymatic products of unsaturated digalacturonate but not by …
Number of citations: 66 journals.asm.org
P Pujic, R Dervyn, A Sorokin, SD Ehrlich - Microbiology, 1998 - microbiologyresearch.org
… Unsaturated digalacturonate is metabolized into 5-keto-4-deoxyuronate (DKI) and galacturonate by a specific oligogalacturonate lyase, the product of the ogl gene. DKI is …
Number of citations: 42 www.microbiologyresearch.org
JD Macmillan, HJ Phaff - Methods in enzymology, 1966 - Elsevier
… This results in a double bond between carbon atoms 4 and 5 at the nonreducing end of the reaction product, which will be referred to as unsaturated digalacturonate in this article. The …
Number of citations: 30 www.sciencedirect.com
K Okamoto, C Hatanaka, J Ozawa - Agricultural and biological …, 1963 - jstage.jst.go.jp
Sir: Pectic acid trans-eliminase is the enzyme that catalyzes the following reaction. It is likely that most pectolytic enzymes from bacterial sources are pectic acid trans-eliminase. Nagel …
Number of citations: 30 www.jstage.jst.go.jp
A Collmer - Biology and Molecular Biology of Plant-Pathogen …, 1986 - Springer
… ) then unsaturated digalacturonate will be the predominant product; otherwise digalacturonate … cell walls, but exoPG can release digalacturonate from soluble polygalacturonate in the …
Number of citations: 9 link.springer.com
A Collmer - Biology and Molecular Biology of Plant-Pathogen …, 2013 - books.google.com
… * PL degrades polygalacturonate to unsaturated digalacturonate and larger unsaturated oligogalacturonates. bThe recommended name for KDUI is 4-deoxy-L-threo-5-hexoseulose-…
Number of citations: 0 books.google.com
G Li, L Rao, Y Xue, C Zhou, Y Zhang… - Journal of microbiology …, 2010 - koreascience.kr
… Characterization of product formation revealed unsaturated digalacturonate and trigalacturonate as the main products. The pectate lyase gene (pelA) contained an open reading frame (…
Number of citations: 34 koreascience.kr
M Van Rijssel, GJ Gerwig… - Applied and environmental …, 1993 - Am Soc Microbiol
… (EC 3.2.1.82) activity and produced digalacturonate from the nonreducing end of the pectin … the ratio between methanol and digalacturonate released during degradation was constant …
Number of citations: 56 journals.asm.org

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